![molecular formula C12H9F3N2O B215344 4-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine](/img/structure/B215344.png)

4-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

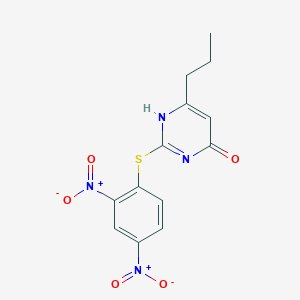

4-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine, commonly known as TFP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TFP is a heterocyclic compound that contains a pyridine ring with a trifluoromethyl group and a phenoxy moiety. This compound has been synthesized through various methods and has been used in numerous scientific studies as a research tool for investigating various biological processes.

Mecanismo De Acción

The mechanism of action of TFP is not fully understood, but it is believed to act through the inhibition of various enzymes and ion channels. TFP has been shown to inhibit the activity of protein kinase C by binding to its regulatory domain, which prevents its activation. It also inhibits the activity of phosphodiesterase by binding to its active site and preventing the hydrolysis of cyclic nucleotides.

Biochemical and Physiological Effects

TFP has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters such as dopamine and acetylcholine. TFP has also been shown to decrease the contraction of cardiac muscle by inhibiting the influx of calcium ions into the cells. Additionally, TFP has been shown to inhibit the proliferation of cancer cells by inducing apoptosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using TFP in lab experiments is its specificity towards certain enzymes and ion channels. This allows for more precise investigation of biological processes. However, one limitation of using TFP is its potential toxicity towards cells and organisms. Therefore, it is important to use TFP in appropriate concentrations and to take necessary precautions when working with this compound.

Direcciones Futuras

There are several future directions for the use of TFP in scientific research. One potential area of investigation is the role of TFP in the regulation of ion channels in the nervous system. Another potential area of investigation is the use of TFP as a therapeutic agent for the treatment of certain diseases such as cancer and cardiovascular disease. Additionally, the development of more efficient and cost-effective methods for synthesizing TFP could lead to its increased use in various scientific studies.

Conclusion

In conclusion, TFP is a unique compound that has gained significant attention in the field of scientific research due to its specificity towards certain enzymes and ion channels. Its use in various studies has provided valuable insights into various biological processes. However, it is important to use TFP in appropriate concentrations and to take necessary precautions when working with this compound. There are several future directions for the use of TFP in scientific research, which could lead to the development of new therapeutic agents and the advancement of our understanding of various biological processes.

Métodos De Síntesis

The synthesis of TFP involves the reaction between 3-aminopyridine and 4-(trifluoromethyl)phenol. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon or copper iodide, and a base such as sodium hydroxide or potassium carbonate. The resulting product is purified through various techniques such as column chromatography or recrystallization.

Aplicaciones Científicas De Investigación

TFP has been used extensively in scientific research as a tool for investigating various biological processes. It has been shown to inhibit the activity of several enzymes such as protein kinase C, phosphodiesterase, and tyrosine kinase. TFP has also been used to study the role of calcium channels in neuronal signaling and the regulation of ion channels in cardiac cells.

Propiedades

Nombre del producto |

4-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine |

|---|---|

Fórmula molecular |

C12H9F3N2O |

Peso molecular |

254.21 g/mol |

Nombre IUPAC |

4-[3-(trifluoromethyl)phenoxy]pyridin-3-amine |

InChI |

InChI=1S/C12H9F3N2O/c13-12(14,15)8-2-1-3-9(6-8)18-11-4-5-17-7-10(11)16/h1-7H,16H2 |

Clave InChI |

YPUBXELQXBGLAZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)OC2=C(C=NC=C2)N)C(F)(F)F |

SMILES canónico |

C1=CC(=CC(=C1)OC2=C(C=NC=C2)N)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}sulfanyl)acetic acid](/img/structure/B215262.png)

![4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-imidazole](/img/structure/B215268.png)

![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine](/img/structure/B215269.png)

![4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine](/img/structure/B215276.png)

![Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate](/img/structure/B215277.png)

![4-[(2-Phenylethyl)amino]-3-pyridinesulfonamide](/img/structure/B215278.png)

![4-[(3-Chlorophenyl)sulfanyl]-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine](/img/structure/B215279.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(1-oxidopyridin-1-ium-2-yl)ethanol](/img/structure/B215281.png)

![Bis(2,4,6-trichlorophenyl) 2-[1-(3-methylphenyl)propyl]malonate](/img/structure/B215282.png)

![3-[(Aminooxy)carbonyl]-5-bromopyridine](/img/structure/B215284.png)